13-Methoxydihydronitidine

Description

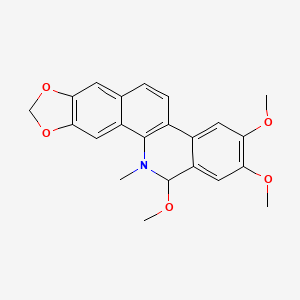

Structure

2D Structure

3D Structure

Properties

CAS No. |

41349-33-1 |

|---|---|

Molecular Formula |

C22H21NO5 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |

InChI |

InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |

InChI Key |

SZEOMBMBHCBJJE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 13 Methoxydihydronitidine and Its Analogues

Multi-step Organic Synthesis Routes and Reaction Conditions

The construction of the benzophenanthridine skeleton, the core of 13-Methoxydihydronitidine, is a significant challenge in organic synthesis. Various multi-step pathways have been developed, often involving the sequential assembly of the different rings of the molecule. A common strategy involves the synthesis of an isoquinolinone core, which is then further elaborated to form the complete tetracyclic system. qu.edu.qaresearchgate.net

One prominent approach utilizes a nickel-catalyzed annulation reaction as the key step to build the isoquinolinone intermediate. qu.edu.qaresearcher.life This is followed by a series of transformations, including cyclization and aromatization steps, to yield the final benzophenanthridine structure. The specific synthesis of analogues like this compound would require starting materials with the appropriate methoxy (B1213986) substitution pattern or the introduction of this group at a suitable stage in the synthesis. Longer multi-step syntheses necessitate careful planning and analysis to ensure the viability of each step. libretexts.org

Below is a representative table outlining a generalized synthetic sequence for a nitidine-type alkaloid.

| Step | Reaction Type | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Amide Formation | Substituted 2-bromobenzoic acid, SOCl₂, substituted aniline | Creation of an N-aryl benzamide (B126) precursor. |

| 2 | Palladium- or Nickel-Catalyzed Annulation | Pd(OAc)₂, PPh₃, base or Ni(cod)₂, ligand | Intramolecular C-H activation/arylation to form the tricyclic phenanthridinone core. researchgate.net |

| 3 | Reduction | LiAlH₄ or similar reducing agent | Reduction of the amide carbonyl to form a dihydrophenanthridine intermediate. |

| 4 | Pictet-Spengler or Bischler-Napieralski type reaction | Appropriate aldehyde/ketone, acid catalyst (e.g., POCl₃) | Construction of the final ring to form the tetracyclic benzophenanthridine skeleton. |

| 5 | Aromatization/Oxidation | Pd/C, heat or other oxidizing agent | Formation of the fully aromatic nitidine (B1203446) cation. |

| 6 | Reduction | NaBH₄ | Selective reduction to form the dihydronitidine (B78294) final product. |

For instance, the choice of catalyst in the key annulation step can significantly impact the reaction's success. While palladium catalysts are common, research has shown that nickel-based systems can also be highly effective for constructing the isoquinolinone core. qu.edu.qa Further optimization might involve screening different ligands, bases, and solvents to find the ideal combination for maximum product formation. Advanced computational tools and methodologies like Process Network Synthesis (PNS) can be employed to systematically analyze and identify the most efficient theoretical pathways from a network of possible reactions. mdpi.com

While the aromatic core of nitidine is planar and achiral, derivatives such as this compound can possess stereocenters, particularly at the C-6 and C-13 positions in the reduced form. The development of stereoselective synthesis methods is therefore important for obtaining specific enantiomers or diastereomers.

Approaches to stereoselective synthesis typically fall into several categories:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereochemistry.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been created.

Asymmetric Catalysis: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed.

For the synthesis of dihydronitidine analogues, an asymmetric reduction of an iminium or enamine intermediate could be a key step to establish stereochemistry at the C-13 position. Similarly, stereoselective alkylation or addition reactions to the core structure could be employed to install substituents with defined three-dimensional orientations.

To accelerate the discovery and optimization of analogues, high-throughput synthesis and automation have become invaluable tools. kit.edu These technologies allow for the rapid parallel synthesis of a large number of distinct compounds in a miniaturized format. nih.govnih.gov This is particularly useful for building a library of this compound analogues with various substituents to explore structure-activity relationships.

Key technologies in this area include:

Automated Liquid Handlers: Robots that accurately dispense small volumes of reagents into multi-well plates (e.g., 96- or 1536-well formats), enabling hundreds or thousands of reactions to be run simultaneously.

Flow Chemistry: Reactions are performed in a continuous stream within a network of tubes and reactors, rather than in a traditional flask. syrris.jp This allows for precise control over reaction parameters like temperature and time, improved safety, and easier automation and scale-up. Multi-step syntheses of complex alkaloids have been successfully implemented in continuous-flow systems. syrris.jpflinders.edu.au

Miniaturization: Techniques like acoustic dispensing allow for reactions to be conducted on a nanomole scale, conserving precious reagents and intermediates. nih.gov

Researchers have developed automated platforms that can synthesize, screen, and analyze drug candidates in a single integrated system. prf.org Such a system could screen thousands of reaction conditions in a very short time to find the optimal pathway for producing a specific analogue before scaling up the synthesis of promising candidates. prf.org

Chemical Transformations and Derivatization Strategies

Once the core structure of this compound is synthesized, it can be further modified through various chemical transformations and derivatization strategies to produce a range of analogues. nih.govscience.gov These modifications are essential for fine-tuning the properties of the molecule. Derivatization involves converting a specific functional group into a different one to alter the molecule's characteristics. nih.gov

A common site for derivatization in the parent nitidine skeleton is the C-6 position. For example, a phenanthridinone intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce a 6-chloro derivative. nih.gov This chlorinated analogue is a versatile intermediate that can subsequently react with various nucleophiles, such as amines, to install a wide array of side chains at the C-6 position. nih.govnih.gov

Another key transformation is the manipulation of the nitrogen atom. The N-methyl group of the quaternary benzophenanthridine can be introduced via methylation, often using reagents like iodomethane. nih.gov Conversely, nucleophilic addition to the electrophilic iminium ion of the quaternary alkaloid (e.g., nitidine) is a primary method for generating C-6 substituted dihydrobenzophenanthridine derivatives. nih.gov For example, Grignard reagents (RMgBr) can be added to the nitidine core to introduce various alkyl or aryl groups, simultaneously forming the dihydro- level of oxidation. nih.gov

| Reaction Type | Starting Material Core | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 6-Chlorophenanthridine | N,N-dimethylethylenediamine | C-6 Aminoalkyl-substituted analogue | nih.gov |

| N-Alkylation | Phenanthridine (B189435) | Iodomethane (CH₃I) | N-methyl phenanthridinium salt | nih.gov |

| Nucleophilic Addition | Quaternary Benzophenanthridine (e.g., Nitidine) | Grignard Reagents (RMgBr) | 6-Alkyl/Aryl-dihydrobenzophenanthridine | nih.gov |

| Cyanation | Quaternary Benzophenanthridine | Trimethylsilyl cyanide (TMSCN), DMAP | 6-Cyano-dihydrobenzophenanthridine | nih.gov |

Purification Strategies for Synthetic Products

The purification of synthetic products is a critical step to isolate the target compound, such as this compound, from unreacted starting materials, reagents, and reaction byproducts. chromatographyonline.com A variety of techniques are employed, often in combination, to achieve high purity.

Column Chromatography: This is the most common purification method in organic synthesis. The crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the components. Separation occurs based on the differential adsorption of the compounds to the silica gel. All synthesized benzophenanthridine derivatives require purification by silica gel column chromatography. nih.gov

Crystallization/Recrystallization: This technique relies on the differences in solubility of the desired product and impurities in a particular solvent. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solution. This method was used in the purification of chelerythrine (B190780) chloride, a related alkaloid. google.com

pH-Based Precipitation: Benzophenanthridine alkaloids have unique pH-dependent properties that can be exploited for purification. The quaternary iminium form (e.g., nitidine chloride) is generally soluble in alcohols or water, while its corresponding alkanolamine or base form, generated by adding a base to raise the pH to 8-10, is often insoluble and precipitates out of solution. google.com This precipitate can be collected, redissolved in an organic solvent, and converted back to the pure, insoluble iminium salt by adding acid, effectively separating it from other alkaloids with different pKa values. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by column chromatography, preparative HPLC is used. syrris.jpbiorxiv.org This method uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, providing much higher resolution.

The choice of purification strategy depends on the scale of the reaction, the physical properties of the target compound, and the nature of the impurities present. chromatographyonline.com

Biological Activity Profiles and Mechanistic Investigations

Anticancer Activity Mechanisms

Specific studies detailing the anticancer mechanisms of 13-Methoxydihydronitidine are not available in the current body of scientific literature.

There is no published research specifically investigating the effects of this compound on cell cycle progression or its ability to induce apoptosis in cancer cell lines.

Information regarding the ability of this compound to act as a DNA topoisomerase I inhibitor or to intercalate with DNA has not been reported in peer-reviewed studies.

Antimicrobial Activity Mechanisms

Detailed mechanistic studies on the antimicrobial activity of this compound are currently absent from scientific literature.

There are no available research findings that document the efficacy of this compound against specific bacterial or fungal pathogens. Consequently, data on its minimum inhibitory concentrations (MIC) or its mechanisms of antimicrobial action have not been established.

Neuroprotective Activity Mechanisms

The potential neuroprotective effects and associated mechanisms of this compound have not been a subject of published scientific investigation. There is no available data on its activity in models of neurodegenerative diseases or its interaction with neural pathways.

Antiviral Activity Mechanisms

There is no scientific literature available that describes the antiviral properties of this compound or investigates its mechanisms of action against any viral pathogens.

Hepatitis B Virus (HBV) Inhibition

Currently, there is a lack of specific studies focusing on the direct inhibitory effects of this compound on the Hepatitis B Virus (HBV). While the broader class of reverse transcriptase inhibitors, to which this compound belongs, is a cornerstone of anti-HBV therapy, dedicated research isolating the impact of this specific compound on HBV replication and protein expression is not available in the public domain.

Reverse Transcriptase Inhibition

This compound has demonstrated notable inhibitory activity against the reverse transcriptase of RNA tumor viruses. nih.gov This inhibitory effect is a key aspect of its biological profile. Research has shown that this compound, along with other benzophenanthridine alkaloids, can achieve a 50% inhibition of the enzyme at concentrations ranging from 6 to 60 micrograms per milliliter in reaction mixtures using polynucleotide-oligodeoxynucleotide complexes as template primers. nih.gov

The mechanism of this inhibition appears to be centered on the interaction with the template primers rather than a direct action on the enzyme itself. nih.gov Kinetic studies of the reverse transcriptase inhibition have indicated that this compound and related alkaloids cause an immediate halt to DNA polymerase synthesis. nih.gov This is likely achieved by the alkaloid interacting with the template primer, particularly at the A:T base pairs. nih.gov

| Inhibitor | Target Enzyme | Mechanism of Action | Effective Concentration (50% Inhibition) |

| This compound | Reverse Transcriptase (RNA tumor viruses) | Interacts with template primers (specifically A:T base pairs), halting DNA polymerase synthesis. nih.gov | 6-60 µg/mL nih.gov |

Mitochondrial Targeting and Associated Mechanisms

There is no available scientific literature to suggest that this compound is specifically targeted to the mitochondria or that its mechanism of action involves mitochondrial pathways. Research on this compound has primarily focused on its enzymatic inhibition properties in the context of viral replication.

Studies in Disease Models (Preclinical, In Vivo)

Comprehensive preclinical, in vivo studies specifically investigating the efficacy and pharmacodynamics of this compound in animal models of disease are not documented in available scientific literature.

Exploration of Pharmacological Effects in Relevant Animal Models

There is a lack of published research on the pharmacological effects of this compound in relevant animal models. Such studies would be crucial to understand its behavior and potential therapeutic effects in a whole-organism context.

Pharmacodynamic Proof of Concept in Non-Clinical Systems

A pharmacodynamic proof of concept for this compound in non-clinical systems has not been established in the available literature. These studies are essential for linking the drug's concentration to its observed effect.

Enzyme Inhibition Studies (In Vitro)

The primary focus of in vitro enzymatic studies on this compound has been on its role as a reverse transcriptase inhibitor.

| Compound | Enzyme Studied | Inhibition Result | Key Findings |

| This compound | Reverse Transcriptase | 50% inhibition at 6-60 µg/mL nih.gov | Inhibition is achieved through interaction with the template primer, not the enzyme itself. nih.gov The synthesis of DNA polymerase is instantly stopped. nih.gov |

These in vitro assays have been pivotal in characterizing the fundamental inhibitory action of this compound. The data clearly indicates a potent and rapid inhibition of reverse transcriptase, providing a solid foundation for its classification as an antiviral agent. nih.gov The mechanism, involving interaction with the nucleic acid template, distinguishes it from inhibitors that bind directly to the enzyme's active site. nih.gov

Computational and in Silico Studies of 13 Methoxydihydronitidine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for 13-Methoxydihydronitidine are not documented, research on the closely related alkaloid, dihydronitidine (B78294), and other benzophenanthridine alkaloids has been conducted. For instance, a study screening various alkaloids from Toddalia asiatica utilized molecular docking to evaluate their potential as inhibitors of HIV-1-reverse transcriptase (HIV-1-RT). Dihydronitidine was among the compounds analyzed, suggesting its potential interaction with this key viral enzyme.

Studies on other benzophenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), have identified a range of protein targets. These alkaloids are known to interact with various proteins and enzymes, a reactivity enhanced by their planar structure and quaternary nitrogen, which allows for intercalation with DNA and interactions with protein surfaces. Computational docking has been employed to understand their binding to targets like thioredoxin reductase (TXNRD1), a key enzyme in cellular redox balance. In such studies, the analysis focuses on identifying key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.

For this compound, it can be hypothesized that the methoxy (B1213986) group at the 13-position could influence its binding profile compared to dihydronitidine. This group could potentially form additional hydrogen bonds or alter the steric and electronic complementarity of the molecule to a protein's active site, thereby affecting its binding affinity and specificity.

| Compound Class/Analogue | Potential Protein Target | Predicted Interactions | Significance of Interaction |

|---|---|---|---|

| Dihydronitidine | HIV-1-Reverse Transcriptase | Hydrogen bonding, Hydrophobic interactions | Inhibition of viral replication |

| Benzophenanthridine Alkaloids (e.g., Sanguinarine, Chelerythrine) | Thioredoxin Reductase (TXNRD1) | Covalent modification (Sec498), Hydrogen bonds | Inhibition of enzyme activity, induction of oxidative stress |

| Benzophenanthridine Alkaloids | DNA G-quadruplexes | Intercalation, Pi-pi stacking | Inhibition of telomerase activity, anti-proliferative effects |

Quantum Chemical Calculations (Ab Initio and DFT Methods)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and properties of molecules. These methods can be used to calculate a variety of molecular descriptors, including molecular orbital energies (HOMO, LUMO), electrostatic potential, and atomic charges. This information is crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

Specific DFT or ab initio studies on this compound are not readily found in the literature. However, the application of these methods to other complex natural products is common. For a molecule like this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with biological targets.

Predict Spectroscopic Properties: Theoretical calculations can predict NMR and IR spectra, which can aid in the structural elucidation of the compound.

These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which complements experimental data and informs further studies, such as molecular docking and QSAR.

| Quantum Chemical Method | Calculated Property | Information Gained |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized Geometry | Provides the most stable 3D conformation of the molecule. |

| DFT/Ab Initio | HOMO/LUMO Energies | Indicates electronic reactivity and kinetic stability. |

| DFT/Ab Initio | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| DFT (GIAO method) | NMR Chemical Shifts | Aids in the confirmation of the molecular structure. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a semi-flexible molecule like this compound, understanding its preferred conformations is essential, as the biological activity is often dependent on the molecule adopting a specific three-dimensional shape to fit into a protein's binding site.

The "dihydro" prefix in this compound indicates that one of the double bonds in the benzophenanthridine core is saturated. This saturation introduces greater conformational flexibility compared to the rigid, planar structure of fully aromatic benzophenanthridines like sanguinarine. The B-ring of the dihydro-alkaloid is no longer aromatic, allowing for different puckering conformations.

Stereochemical Considerations: The saturation of the C5-C6 bond in the dihydronitidine scaffold can create chiral centers, leading to the possibility of different stereoisomers (enantiomers or diastereomers). The specific stereochemistry can have a profound impact on biological activity, as biological receptors are often chiral and will interact differently with different stereoisomers. Computational methods can be used to calculate the relative energies of different conformations and stereoisomers to predict the most stable and likely bioactive forms. While specific conformational analyses for this compound are not published, such studies are crucial for understanding its structure-activity relationship.

Machine Learning and Artificial Intelligence Applications in Bioactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly used in drug discovery to predict the biological activity of compounds, a field often referred to as Quantitative Structure-Activity Relationship (QSAR). These methods use algorithms to build predictive models based on large datasets of compounds with known activities.

For a compound like this compound, ML models could be applied in several ways:

Bioactivity Prediction: If a dataset of similar alkaloids with measured activity against a specific target (e.g., a particular kinase or receptor) is available, a QSAR model could be trained to predict the activity of this compound. The model would correlate molecular descriptors (calculated properties representing the physicochemical characteristics of the molecules) with their biological activity.

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a target of interest. This can prioritize which compounds to synthesize and test experimentally.

ADMET Prediction: AI models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early identification of candidates with unfavorable pharmacokinetic or toxicity profiles.

While no specific ML models trained on this compound are reported, the general methodologies are well-established for natural products and alkaloids. The development of such models would require a substantial amount of experimental data on related benzophenanthridine alkaloids to ensure predictive accuracy.

Structure Activity Relationship Sar Studies of 13 Methoxydihydronitidine and Its Analogues

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of 13-methoxydihydronitidine are guided by established synthetic methodologies for related heterocyclic systems, such as dihydropyridines and their derivatives. nih.govscite.ai The synthetic strategies often involve multi-component reactions that allow for the efficient construction of the core scaffold and the introduction of diverse substituents.

One common approach is the Hantzsch pyridine (B92270) synthesis, which can be adapted for the creation of polyhydroquinoline derivatives. sustech.edu This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and a source of ammonia (B1221849). By varying these starting materials, a wide array of analogues with different substitution patterns can be generated. For instance, various aromatic aldehydes can be employed to modify the phenyl ring, while different β-ketoesters can introduce variability at other positions of the dihydropyridine (B1217469) ring. sustech.edu

Another versatile method for synthesizing analogues involves the modification of a pre-existing core structure. For example, functional groups on the this compound scaffold can serve as handles for further chemical transformations. This can include reactions such as esterification, amidation, or the introduction of different alkyl or aryl groups. nih.govresearchgate.net The synthesis of phosphinic dipeptide analogues, for instance, has been achieved through methods like the Michael-type addition followed by the incorporation of an N-terminal fragment.

The design of new analogues is often aided by computational methods. By understanding the SAR of existing compounds, new molecules with predicted enhanced activity can be designed and prioritized for synthesis. sustech.edu The synthesis of novel terephthalic dihydrazide analogues, for example, involved reacting terephthalic dihydrazide with various substituted aromatic aldehydes to produce a library of compounds for biological evaluation. nih.gov

The following table provides an overview of synthetic strategies that can be applied to generate analogues of this compound:

| Synthetic Strategy | Description | Key Reactants | Potential Modifications |

| Hantzsch-type Condensation | A one-pot reaction to form the dihydropyridine ring. sustech.edu | Aromatic aldehydes, β-ketoesters, ammonia source | Varied substituents on the aromatic ring and other positions of the dihydropyridine core. |

| Functional Group Interconversion | Modification of existing functional groups on the parent molecule. | This compound, various reagents | Introduction of new esters, amides, ethers, etc. |

| Multi-component Reactions | Reactions involving three or more starting materials to build complex molecules in a single step. | Aldehydes, amines, ketones, etc. | High diversity of substituents in a combinatorial fashion. |

| Cross-coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds to append new groups. | Halogenated precursors, boronic acids, amines, etc. | Introduction of aryl, alkyl, or amino groups at specific positions. |

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the molecular scaffold. SAR studies aim to identify which modifications lead to an increase or decrease in a specific biological effect. mdpi.com

For the broader class of dihydropyridine derivatives, it has been observed that modifications to the phenyl ring can significantly influence activity. The presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

Similarly, the substituents on the dihydropyridine ring itself are crucial for activity. For example, the nature of the ester groups at the 3- and 5-positions can impact potency and selectivity. In some dihydropyridine-based compounds, the introduction of bulky or flexible side chains has been shown to enhance biological effects.

The impact of specific modifications can be summarized as follows:

Aromatic Ring Substituents : The electronic nature and steric bulk of substituents on the phenyl ring can modulate activity. For some related compounds, electron-withdrawing groups have been found to be beneficial.

Dihydropyridine Ring Modifications : Alterations to the ester groups or other substituents on the dihydropyridine core can influence potency and pharmacokinetics.

The following table illustrates the hypothetical impact of different substituents on the biological activity of this compound analogues, based on general principles observed for related compounds:

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| Phenyl Ring | Electron-withdrawing group (e.g., -NO2, -CF3) | May increase activity |

| Phenyl Ring | Electron-donating group (e.g., -OCH3, -CH3) | May decrease or have a variable effect on activity |

| Dihydropyridine Ring (Ester groups) | Bulky alkyl groups | Could enhance binding affinity through increased van der Waals interactions |

| Dihydropyridine Ring (N1 position) | Small alkyl group | May improve metabolic stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. frontiersin.org

The process of QSAR modeling involves several steps:

Data Set Preparation : A series of this compound analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue. These can include electronic, steric, hydrophobic, and topological properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE). sustech.edunih.gov

For dihydropyridine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. pku.edu.cn These methods generate 3D contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity, providing valuable insights for the design of more potent analogues.

Molecular Docking in SAR Studies

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov In the context of SAR studies of this compound analogues, molecular docking can provide insights into the binding mode and key interactions with the biological target. nih.govscite.airesearchgate.net

The process typically involves:

Preparation of the Receptor and Ligands : The 3D structures of the target protein and the this compound analogues are prepared. This may involve homology modeling if the experimental structure of the target is not available.

Docking Simulation : The ligands are placed in the binding site of the receptor, and various conformations and orientations are sampled to find the most stable binding pose.

Scoring and Analysis : The binding affinity of each analogue is estimated using a scoring function. The predicted binding poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

By comparing the docking results of a series of analogues with their experimental activities, researchers can validate the binding hypothesis and understand the structural basis for their activity. This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity. For instance, if a particular substituent is predicted to form a crucial hydrogen bond with the receptor, this feature can be retained or optimized in future designs.

Identification of Key Pharmacophores

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a particular biological effect. nih.gov The identification of the key pharmacophoric features of this compound and its active analogues is a crucial step in understanding their mechanism of action and in designing novel compounds with similar activity.

Pharmacophore models can be generated based on the structures of a set of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). These models typically include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new chemical entities that match the pharmacophore and are therefore likely to be active. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

For example, a pharmacophore model for a series of active this compound analogues might consist of a hydrogen bond acceptor, a hydrophobic aromatic ring, and a specific spatial arrangement of these features. This model would then guide the design of new molecules that incorporate these essential elements.

Structural Elucidation Methodologies

Chromatographic Separation Techniques (e.g., TLC, HPLC, LC-MS)

The isolation of 13-Methoxydihydronitidine, like other benzophenanthridine alkaloids, from its natural source, typically the genus Zanthoxylum, necessitates a multi-step chromatographic approach. nih.govresearchgate.netathmsi.org The initial separation relies on the polarity of the alkaloids.

Thin-Layer Chromatography (TLC) is frequently used for the preliminary analysis of crude plant extracts and for monitoring the progress of separation. nih.gov It helps in identifying the presence of alkaloids through visualization with reagents like Dragendorff's reagent and in optimizing solvent systems for column chromatography.

Column Chromatography serves as the primary method for preparative separation. Crude basic extracts are often subjected to silica (B1680970) gel column chromatography. nih.govmdpi.com A gradient elution system, commonly employing mixtures of dichloromethane (B109758) and methanol (B129727) or petroleum ether and ethyl acetate (B1210297), is used to separate fractions based on polarity. nih.govmdpi.com Fractions containing the target compound are identified by TLC analysis.

High-Performance Liquid Chromatography (HPLC) is employed for the final purification and quantification of the isolated compound. researchgate.net Reversed-phase columns (e.g., C18) are standard, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution for basic compounds like alkaloids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the separation and identification of alkaloids in complex mixtures. nih.govnih.gov This technique couples the high separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, allowing for the tentative identification of compounds like this compound in extracts even before their complete isolation. researchgate.netresearchgate.net

| Technique | Stationary Phase | Mobile Phase/Eluent System | Detection Method |

|---|---|---|---|

| TLC | Silica Gel GF254 | Dichloromethane:Methanol (99:1) or Petroleum Ether:Ethyl Acetate gradients | UV Light, Dragendorff's Reagent |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Dichloromethane and Methanol | TLC Monitoring |

| HPLC | Reversed-Phase C18 | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Diode-Array Detector (DAD) or UV |

| LC-MS | Reversed-Phase C18 | Gradient of Acetonitrile and Water with Ammonium Acetate buffer | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Spectroscopic Characterization Techniques

Once purified, the compound's structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. researchgate.net Analysis of both ¹H and ¹³C NMR spectra, along with 2D NMR experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all protons and carbons in the this compound molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the benzophenanthridine core, typically in the downfield region (δ 7.0-8.0 ppm). Specific signals for the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.9-4.1 ppm. nih.govnih.gov Protons associated with the methylenedioxy group, if present in the core structure, typically resonate as a singlet around δ 6.0 ppm. nih.gov The protons on the dihydrophenanthridine ring would have distinct chemical shifts that confirm the reduced nature of that part of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. mdpi.com Aromatic carbons resonate in the δ 100-150 ppm range. The carbon of the methoxy group is expected around δ 55-60 ppm. nih.govmdpi.com Quaternary carbons, including those at the junctions of the fused rings, can be identified through their lack of signal in DEPT-135 experiments. The specific chemical shift of the C-13 carbon would confirm the position of the methoxy group.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 100 - 150 |

| Methoxy Protons (-OCH₃) | ~3.9 - 4.1 (s) | ~55 - 60 |

| Methylenedioxy Protons (-OCH₂O-) | ~6.0 (s) | ~101 |

| N-Methyl Protons (N-CH₃) | ~2.7 - 2.8 (s) | ~42 |

| Dihydro-ring Protons (-CH₂-) | Variable (Upfield of aromatic) | Variable |

Data are representative based on published values for structurally similar benzophenanthridine alkaloids. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common technique, which would typically show a protonated molecular ion peak [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which allows for the calculation of the precise elemental formula. nih.gov This confirmation is a critical step in identifying a new or known compound. For a potential formula of C₂₂H₂₁NO₅, the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically < 5 ppm).

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive Mode |

| Observed Ion | Protonated Molecular Ion | [M+H]⁺ |

| Hypothetical Formula | e.g., C₂₂H₂₁NO₅ | - |

| Calculated Exact Mass | Theoretical mass from formula | e.g., 380.1492 for [C₂₂H₂₂NO₅]⁺ |

| HRMS Measurement | Experimentally determined mass | e.g., 380.1495 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for aromatic C=C stretching (around 1600-1450 cm⁻¹), C-H aromatic stretching (above 3000 cm⁻¹), and prominent C-O stretching vibrations for the methoxy and potential methylenedioxy groups (typically in the 1250-1000 cm⁻¹ region). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is related to its chromophore system. Benzophenanthridine alkaloids possess an extended conjugated system, leading to characteristic UV-Vis absorption spectra with multiple maxima, typically in the 220-350 nm range. researchgate.net The exact position and intensity of these absorption bands are unique to the specific substitution pattern on the aromatic core.

| Spectroscopy | Region/Wavelength | Assignment |

|---|---|---|

| IR | ~3050 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~1600, 1500, 1450 cm⁻¹ | Aromatic C=C Stretch |

| IR | ~1250, 1040 cm⁻¹ | Aryl-O-CH₃ Asymmetric & Symmetric Stretch |

| UV-Vis | ~230, 280, 320 nm | π → π* transitions of the aromatic system |

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for structural elucidation. It provides an unambiguous three-dimensional model of the molecule, confirming the connectivity of all atoms and determining the relative stereochemistry. To perform this analysis, a high-quality single crystal of the purified compound must be obtained. While this technique provides the highest level of structural confirmation, its application is contingent on the successful crystallization of the compound, which can be a challenging step. To date, no public record of a single-crystal X-ray structure for this compound is available.

Future Research Directions and Therapeutic Potential

Drug Repurposing Strategies

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a highly effective strategy to accelerate the drug development pipeline. However, for a compound to be a candidate for repurposing, a significant body of knowledge regarding its safety, pharmacokinetics, and mechanism of action must already exist. As 13-Methoxydihydronitidine has not been the subject of any known studies, there is no basis upon which to formulate any drug repurposing strategies.

Exploration of Novel Biological Targets

The identification of biological targets is a critical step in understanding the therapeutic potential of a new chemical entity. This process typically involves high-throughput screening against a panel of known receptors, enzymes, and other cellular components. Without any initial bioactivity data for this compound, it is impossible to predict its potential biological targets. Future research would need to commence with broad, exploratory screening to identify any initial "hits" that could then be investigated further.

Development of More Potent and Selective Compounds

The development of more potent and selective analogs is a common goal in medicinal chemistry, aimed at improving the efficacy and reducing the side effects of a lead compound. This process, known as structure-activity relationship (SAR) optimization, relies on having an initial compound with known biological activity. Since the biological profile of this compound is unknown, there is no starting point for the rational design and synthesis of more potent and selective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.